molecular formula C26H25N5O B15137141 N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide

N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide

Cat. No.: B15137141
M. Wt: 423.5 g/mol
InChI Key: YXSWSKFLTNJZEO-DNQXCXABSA-N
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Description

N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of tumors . The compound’s unique structure, which includes a pyrrolidine ring, an indene moiety, and a pyrrolo[2,3-b]pyridine scaffold, contributes to its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the construction of the indene moiety, and the assembly of the pyrrolo[2,3-b]pyridine scaffold. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various coupling reagents, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols .

Scientific Research Applications

N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide involves the inhibition of FGFRs. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the FGFR signaling pathway. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide is unique due to its combination of structural features, including the pyrrolidine ring, indene moiety, and pyrrolo[2,3-b]pyridine scaffold. This unique structure contributes to its potent FGFR inhibitory activity and its potential as a therapeutic agent for cancer treatment .

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C26H25N5O/c32-26(18-7-8-22(29-16-18)20-9-11-27-25-21(20)10-12-28-25)30-24-19-6-2-1-5-17(19)15-23(24)31-13-3-4-14-31/h1-2,5-12,16,23-24H,3-4,13-15H2,(H,27,28)(H,30,32)/t23-,24-/m1/s1

InChI Key

YXSWSKFLTNJZEO-DNQXCXABSA-N

Isomeric SMILES

C1CCN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2NC(=O)C4=CN=C(C=C4)C5=C6C=CNC6=NC=C5

Canonical SMILES

C1CCN(C1)C2CC3=CC=CC=C3C2NC(=O)C4=CN=C(C=C4)C5=C6C=CNC6=NC=C5

Origin of Product

United States

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